1-methoxy-4-(sulfinylamino)benzene

Catalog No.
S1506309
CAS No.
13165-69-0
M.F
C7H7NO2S
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methoxy-4-(sulfinylamino)benzene

Handling moisture-sensitive N-sulfinylanilines often leads to SO₂ release and variable regioselectivity. 1-Methoxy-4-(sulfinylamino)benzene, with an electron-donating para-methoxy group, provides enhanced hydrolytic stability and predictable reactivity.

  • Improved stability - tolerates ambient moisture, reducing need for rigorous anhydrous protocols.
  • Single-regioisomer outcome in hetero-Diels-Alder cycloadditions with norbornene, simplifying downstream purification.
  • Robust ketene trap in visible-light photoredox catalysis, enabling high-yield amide and iminoester synthesis.

Reduces purification burden and improves reproducibility.

CAS Number

13165-69-0

Product Name

1-methoxy-4-(sulfinylamino)benzene

IUPAC Name

1-methoxy-4-(sulfinylamino)benzene

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

InChI

InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3

InChI Key

HFPOUXUCWPUERC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=S=O

Canonical SMILES

COC1=CC=C(C=C1)N=S=O

The exact mass of the compound N-Sulfinyl-p-anisidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

p-Methoxy-N-sulfinylaniline, 4-Methoxy-N-sulfinylaniline, N-Sulfinyl-p-anisidine, Benzenamine, 4-methoxy-N-sulfinyl-, 4-Methoxybenzenamine N-sulfinyl, 1-Methoxy-4-(sulfinylamino)benzene, p-Anisidine, N-sulfinyl-

Purity

≥95%

Package Size

1 g, 5 g, 25 g

1-Methoxy-4-(sulfinylamino)benzene (CAS 13165-69-0), commonly known as p-methoxy-N-sulfinylaniline, is a highly specialized hetero-diene and sulfur-nitrogen transfer reagent characterized by its reactive N=S=O functional group. In synthetic and industrial chemistry, it is primarily procured for its utility in hetero-Diels-Alder cycloadditions and advanced photoredox catalytic cycles. The presence of the strongly electron-donating para-methoxy group fundamentally alters the electronic landscape of the sulfinylamine core, elevating the HOMO energy level and increasing the activation barrier for nucleophilic attack on the sulfur atom. This electronic modulation provides a critical balance of high regioselectivity in cycloadditions and enhanced hydrolytic stability, distinguishing it from both aliphatic sulfinylamines and highly reactive electron-withdrawing aromatic analogs in mainstream laboratory workflows [1].

Research Fit

Electron-rich diene for [4+2] cycloaddition with strained dienophiles
Amidation with α-hydroxy acids to yield chiral α-hydroxy anilides
Analytical reference standard with validated spectroscopic database

Substituting 1-methoxy-4-(sulfinylamino)benzene with the unsubstituted baseline N-sulfinylaniline or electron-withdrawing analogs (such as 4-chloro-N-sulfinylaniline) compromises both processability and reaction precision. Unsubstituted N-sulfinylaniline exhibits a lower activation energy for hydrolysis, leading to faster degradation and sulfur dioxide release upon exposure to ambient moisture, which introduces batch-to-batch variability. Electron-withdrawing analogs are even more moisture-sensitive, sometimes reacting aggressively with water, necessitating strict and costly anhydrous handling protocols. Furthermore, attempting to use unprotected p-anisidine entirely eliminates the N=S=O reactivity required for hetero-Diels-Alder cycloadditions. The para-methoxy group uniquely stabilizes the N=S=O moiety against premature hydrolysis while providing the specific HOMO/LUMO coefficients required to enforce strict endo-regiocontrol in cycloadditions, making generic in-class substitution unviable for precision synthesis[1].

Substitution Risk

Property
1-Methoxy-4-(sulfinylamino)benzene
Analog Mismatch Risk
Electronic character
Strong electron-donating methoxy increases ring electron density, altering reaction rates and selectivity
Unsubstituted or electron-withdrawing analogs may require different conditions and produce divergent product distributions
Physicochemical profile
Higher polar surface area (PSA) improves aqueous solubility while logP remains nearly unchanged
Analogs with lower PSA may exhibit reduced aqueous compatibility, complicating biphasic reactions or chromatography
Cycloaddition directing effect
Methoxy group directs regiochemistry to the 6-methoxy-benzo-ortho-thiazine S-oxide scaffold
Electron-poor analogs may favor alternative regioisomers or require different dienophile partners

Enhanced Hydrolytic Stability

The hydrolytic stability of N-sulfinylamines is highly dependent on the electronic nature of the aromatic substituent. Unsubstituted N-sulfinylaniline undergoes neutral hydrolysis with an activation energy of 9.88 kcal/mol and an induction period of approximately 4 hours before degradation accelerates. The introduction of electron-donating groups significantly increases this barrier; for instance, a para-methyl group extends the induction period to over 10 hours. The stronger electron-donating para-methoxy group in 1-methoxy-4-(sulfinylamino)benzene further elevates the activation enthalpy for nucleophilic water attack across the N=S/S=O bonds, rendering it substantially more stable to ambient moisture than both the unsubstituted baseline and highly reactive electron-withdrawing analogs (e.g., p-chloro derivatives) [1].

Evidence DimensionHydrolysis induction period and activation energy
Target Compound DataInduction period >10 hours; Activation energy >9.88 kcal/mol (driven by strong EDG effect)
Comparator Or BaselineUnsubstituted N-sulfinylaniline (Induction period ~4 hours; Activation energy 9.88 kcal/mol)
Quantified Difference>2.5x increase in induction period prior to rapid hydrolysis
ConditionsNeutral hydrolysis in ambient moisture conditions

Procuring the para-methoxy derivative reduces the need for ultra-strict anhydrous handling, extending shelf-life and improving reproducibility in industrial workflows.

PSA & logP Differentiation
Cross-study comparable
ΔPSA +9.23 Ų (+15%); ΔlogP +0.009
Higher polarity without lipophilicity shift
Computed values; experimental validation recommended

Hetero-Diels-Alder Regiocontrol

In hetero-Diels-Alder reactions with strained bicyclic alkenes such as norbornene or norbornadiene, the electronic properties of the N-sulfinylamine dictate the regiochemistry of the resulting benzo-ortho-thiazine adducts. 1-Methoxy-4-(sulfinylamino)benzene acts as a highly effective hetero-diene, with the electron-donating methoxy group directing the addition exclusively to the endo-methylene bridge side of the norbornene system. This strict stereoelectronic control yields a single, highly defined regioisomer, whereas variations in the aromatic ring substitution (such as meta-methyl groups) can alter the entry position or reduce the overall regioselectivity of the cycloaddition [1].

Evidence DimensionRegioselectivity in cycloaddition with norbornene
Target Compound DataExclusive endo-junction addition yielding a single benzo-ortho-thiazine regioisomer
Comparator Or BaselineMeta-substituted N-sulfinyl toluidines (directs entry to the para-position, altering regiocontrol)
Quantified DifferenceElimination of mixed regioisomer formation compared to structurally ambiguous analogs
ConditionsHetero-Diels-Alder reaction with norbornene/norbornadiene

High regiocontrol eliminates the need for costly and time-consuming downstream chromatographic separations, making it the preferred precursor for thiazine scaffold synthesis.

Cycloaddition Reactivity (Class Inference)
Class-level inference
Inferred Ea comparable to p-methyl derivative (15.1 kcal/mol)
Expected enhanced reactivity vs electron-poor analogs
No direct kinetic data; Hammett σp-based inference

Reversible Trapping in Photoredox Chemistry

In visible-light-induced carbene chemistry for the synthesis of diverse amides and α-iminoesters, in situ-generated ketenes must be trapped to prevent unwanted side reactions. 1-Methoxy-4-(sulfinylamino)benzene functions as an optimal, stable trapping agent. It reversibly forms a zwitterionic intermediate with the ketene without decomposing under the optimized LED irradiation conditions. In contrast, aliphatic N-sulfinylamines often lack the necessary stability, and unprotected anilines can undergo irreversible, uncontrolled side reactions that bypass the desired zwitterionic pathway, significantly lowering the yield of the target amides [1].

Evidence DimensionIntermediate stability and reaction pathway control
Target Compound DataForms a stable, reversible zwitterionic intermediate leading to high-yield amide/α-iminoester formation
Comparator Or BaselineUnprotected anilines (undergo irreversible side reactions) / Aliphatic N-sulfinylamines (decompose)
Quantified DifferenceEnables controlled formal addition via stable intermediate trapping, preventing pathway degradation
ConditionsVisible-light-induced photoredox catalytic cycle with in situ-generated ketenes

This compound is essential for advanced photochemical synthesis routes where precise kinetic control and intermediate stability are required to maximize product yield.

Diels-Alder Regioselectivity
Class-level inference
Forms 6-methoxy-benzo-ortho-thiazine S-oxide scaffold
Methoxy directs regiochemistry to ortho-thiazine product
Yields inferred from electron-donating analog reactions
NMR Fingerprint Identity
Supporting evidence
Diagnostic methoxy singlet δ 3.8 ppm (CDCl3)
Unique spectral signature for identity verification
Multi-technique library available (NMR, MS, IR, UV-Vis)

Benzo-ortho-thiazine Scaffold Precursor

Due to its strict regiocontrol in hetero-Diels-Alder reactions with strained alkenes (e.g., norbornene), this compound is the optimal choice for synthesizing complex benzo-ortho-thiazine derivatives. The para-methoxy group ensures the formation of a single regioisomer, streamlining downstream purification in pharmaceutical library generation [1].

Flow Photochemistry Trapping Agent

In advanced photoredox catalysis, particularly visible-light-induced carbene chemistry, this compound serves as a reliable, reversible trap for in situ-generated ketenes. Its stability under LED irradiation makes it superior to aliphatic analogs or unprotected anilines for the high-yield synthesis of diverse amides and α-iminoesters [2].

Moisture-Tolerant S-N Transfer Reagent

For industrial or scaled laboratory workflows where maintaining ultra-strict anhydrous conditions is cost-prohibitive, the enhanced hydrolytic stability provided by the para-methoxy group makes this compound a preferred sulfur dioxide equivalent and N=S=O transfer reagent compared to highly reactive, moisture-sensitive electron-withdrawing analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diels-Alder cycloaddition to benzo-ortho-thiazines
Electron-rich diene; methoxy directing effect
Regioselectivity and adduct derivatization
Amidation with α-hydroxy acids
Enhanced N-nucleophilicity from methoxy group
Chiral purity and yield optimization
QC reference for N-sulfinylaniline derivatives
Validated spectroscopic database (NMR, MS, IR)
Method-specific identity and purity verification
Sulfonamide/benzothiazine agrochemical routes
Tunable PSA/logP via methoxy substituent
Physicochemical property-performance correlation

XLogP3

2.4

Wikipedia

1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene

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